molecular formula C12H16BClFNO2 B3319664 3-Chloro-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline CAS No. 1154740-65-4

3-Chloro-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline

Cat. No.: B3319664
CAS No.: 1154740-65-4
M. Wt: 271.52 g/mol
InChI Key: NFNKJOVOJSFUSA-UHFFFAOYSA-N
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Description

3-Chloro-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline is a boronic acid derivative with significant applications in organic synthesis. This compound is particularly notable for its role in Suzuki-Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds in organic chemistry

Preparation Methods

The synthesis of 3-Chloro-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline typically involves a multi-step process. One common method includes the following steps :

    Starting Material: The synthesis begins with 3-chloro-2-fluoroaniline.

    Borylation Reaction: The aniline derivative undergoes a borylation reaction with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.

    Purification: The resulting product is purified using standard techniques such as column chromatography to obtain the desired compound with high purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

3-Chloro-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline undergoes various chemical reactions, including :

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine).

    Coupling Reactions: It is a key reagent in Suzuki-Miyaura coupling reactions, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of various derivatives.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMF and toluene. The major products formed depend on the specific reaction conditions and the nature of the reactants involved.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical formula and properties:

  • Molecular Formula: C11_{11}H14_{14}BClFNO2_{2}
  • Molecular Weight: 257.5 g/mol
  • IUPAC Name: 3-chloro-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • CAS Number: 1073353-71-5

The structure features a chloro and fluoro substitution on the aromatic ring along with a boron-containing dioxaborolane moiety that enhances its reactivity and utility in various applications.

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds containing boron can exhibit anticancer properties. The incorporation of the dioxaborolane moiety may enhance the selectivity and efficacy of drugs targeting cancer cells. In studies involving similar compounds, it was found that boron-containing drugs could disrupt cancer cell metabolism and induce apoptosis through various mechanisms .

Drug Development
The unique structure of this compound allows for modifications that can lead to the development of new pharmaceuticals. The presence of both chlorine and fluorine atoms is known to influence the pharmacokinetics and bioavailability of drug candidates .

Materials Science

Polymer Chemistry
This compound can serve as a building block for synthesizing advanced polymers. The boron atom in the dioxaborolane group can participate in cross-linking reactions, which are essential for creating high-performance materials with tailored properties such as thermal stability and mechanical strength .

Nanotechnology
In nanotechnology applications, compounds like this compound can be utilized to functionalize nanoparticles. This functionalization can improve the dispersion of nanoparticles in solvents and enhance their compatibility with various substrates .

Organic Synthesis

Reagent in Cross-Coupling Reactions
The compound is likely to be used as a reagent in cross-coupling reactions such as Suzuki-Miyaura coupling due to its boronic acid derivative nature. This reaction is pivotal in forming carbon-carbon bonds in organic synthesis . The presence of fluorine and chlorine atoms can also provide unique reactivity patterns that facilitate complex molecule construction.

Synthetic Intermediates
It can act as an intermediate in the synthesis of more complex organic compounds. Its ability to undergo various transformations makes it valuable for chemists looking to develop novel compounds with specific functionalities .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer Activity Boron-containing compounds showed selective toxicity toward cancer cells.
Polymer Chemistry Enhanced mechanical properties in polymers synthesized with boron units.
Cross-Coupling Reactions Successful formation of biaryl compounds using this compound as a reagent.

Mechanism of Action

The mechanism of action of 3-Chloro-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline in Suzuki-Miyaura coupling involves several key steps :

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

    Transmetalation: The boronic acid derivative transfers its aryl group to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.

This mechanism highlights the compound’s role as a nucleophile in the transmetalation step, facilitating the formation of carbon-carbon bonds.

Comparison with Similar Compounds

3-Chloro-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline can be compared with other boronic acid derivatives such as :

    Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions but lacks the additional reactivity provided by chlorine and fluorine substituents.

    2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Another fluorine-containing boronic acid derivative with applications in organic synthesis.

    Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: A structurally similar compound with different substituents, affecting its reactivity and applications.

The unique combination of chlorine and fluorine in this compound enhances its reactivity and makes it a valuable reagent in various chemical transformations.

Biological Activity

3-Chloro-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline, known for its unique structural features and reactivity, is a compound of significant interest in medicinal chemistry and biological research. This article reviews its biological activity, focusing on its pharmacological potential and mechanisms of action based on diverse scientific literature.

The compound has the following chemical characteristics:

  • IUPAC Name : this compound
  • Molecular Formula : C11H14BClFNO2
  • Molecular Weight : 257.5 g/mol
  • CAS Number : 1073353-71-5
  • Purity : 96% .

Biological Activity Overview

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of fluorine and boron in its structure enhances its reactivity and potential therapeutic applications.

  • Enzyme Interaction : The compound may act as an inhibitor or activator of specific enzymes involved in metabolic pathways. The boronic acid moiety allows for reversible covalent bonding with target enzymes, influencing their activity .
  • Receptor Binding : It can bind to various receptors, modulating their signaling pathways and affecting cellular responses. This property is particularly valuable in drug design for targeting diseases like cancer .
  • Influence on Biochemical Pathways : The compound may affect pathways related to cell growth and apoptosis, potentially leading to therapeutic effects against malignancies .

Anticancer Activity

Research indicates that compounds with similar structural motifs have shown promising anticancer activity. For instance:

  • A study demonstrated that fluorinated derivatives can enhance the efficacy of drug candidates targeting cancer cells by improving their pharmacokinetic properties .
  • In vitro studies have shown that modifications in the structure can lead to significant improvements in selectivity and potency against tumor cells .

Antimicrobial Properties

The compound's potential as an antimicrobial agent has also been explored:

  • A recent investigation highlighted its effectiveness against certain bacterial strains through inhibition of critical metabolic enzymes .

Data Table: Biological Activity Summary

Activity TypeObserved EffectsReferences
AnticancerInhibition of cancer cell proliferation
AntimicrobialEffective against specific bacterial strains
Enzyme InteractionModulation of enzyme activity
Receptor BindingInfluences signaling pathways

Properties

IUPAC Name

3-chloro-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BClFNO2/c1-11(2)12(3,4)18-13(17-11)7-5-6-8(16)10(15)9(7)14/h5-6H,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFNKJOVOJSFUSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)N)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501141472
Record name 3-Chloro-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501141472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1154740-65-4
Record name 3-Chloro-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1154740-65-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501141472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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